molecular formula C7H8N4 B129321 2-Methylimidazo[1,2-b]pyridazin-6-amine CAS No. 154704-35-5

2-Methylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B129321
CAS No.: 154704-35-5
M. Wt: 148.17 g/mol
InChI Key: YGYLUBAECATVQW-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazin-6-amine is an organic compound with the molecular formula C7H8N4. It is a heterocyclic amine that contains both imidazole and pyridazine rings.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-b]pyridine
  • 2-Methylimidazo[1,2-a]pyrimidine

Uniqueness

2-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific ring structure, which combines both imidazole and pyridazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLUBAECATVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434801
Record name 2-Methylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154704-35-5
Record name 2-Methylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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